Chloromethyl 2-cyclopentylacetate
Overview
Description
Chloromethyl 2-cyclopentylacetate: is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a cyclopentylacetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloromethyl 2-cyclopentylacetate typically involves the chloromethylation of 2-cyclopentylacetic acid. One common method includes the reaction of 2-cyclopentylacetic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under mild conditions, usually at temperatures ranging from 5°C to 10°C, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 2-cyclopentylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Amino derivatives, alcohol derivatives, and thiol derivatives.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
Chloromethyl 2-cyclopentylacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Chloromethyl 2-cyclopentylacetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- Chloromethyl methyl ether
- Chloromethyl ethyl ether
- Chloromethyl isopropyl ether
Comparison: Chloromethyl 2-cyclopentylacetate is unique due to its cyclopentylacetate moiety, which imparts distinct chemical properties compared to other chloromethyl ethers. This structural difference influences its reactivity and the types of reactions it can undergo . Additionally, the presence of the cyclopentyl group can enhance the compound’s stability and solubility in certain solvents, making it more versatile for various applications .
Properties
IUPAC Name |
chloromethyl 2-cyclopentylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUCFXJKDKACMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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